molecular formula C9H11NS B14513469 N,4-Dimethylbenzene-1-carbothioamide CAS No. 62926-02-7

N,4-Dimethylbenzene-1-carbothioamide

Cat. No.: B14513469
CAS No.: 62926-02-7
M. Wt: 165.26 g/mol
InChI Key: JZSYXRJQVNEGTB-UHFFFAOYSA-N
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Description

N,4-Dimethylbenzene-1-carbothioamide is a substituted benzene derivative featuring a carbothioamide (-C(S)NH₂) group at position 1 and methyl (-CH₃) groups at position 4 and the nitrogen atom of the carbothioamide moiety. Its molecular formula is C₈H₁₀N₂S, with a molecular weight of 166.24 g/mol.

Properties

CAS No.

62926-02-7

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

N,4-dimethylbenzenecarbothioamide

InChI

InChI=1S/C9H11NS/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11)

InChI Key

JZSYXRJQVNEGTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=S)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethylbenzene-1-carbothioamide typically involves the reaction of 4-dimethylbenzene-1-amine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

4-Dimethylbenzene-1-amine+Carbon disulfideNaOH, RefluxThis compound\text{4-Dimethylbenzene-1-amine} + \text{Carbon disulfide} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} 4-Dimethylbenzene-1-amine+Carbon disulfideNaOH, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethylbenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N,4-Dimethylbenzene-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,4-Dimethylbenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N,4-Dimethylbenzene-1-carbothioamide with five structurally related benzene-1-carbothioamide derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
This compound C₈H₁₀N₂S -CH₃ (N, C4) 166.24 Hypothetical antimicrobial agent
4-Methoxy-N-(1-phenylethyl)benzene-1-carbothioamide C₁₆H₁₇NOS -OCH₃ (C4), -NH-(1-phenylethyl) (N) 271.38 Increased lipophilicity; potential CNS activity
4-(4-Ethoxyphenoxy)benzene-1-carbothioamide C₁₅H₁₅NO₂S -(4-Ethoxyphenoxy) (C4) 273.35 Enhanced steric bulk; solubility in organic solvents
3-(4-Bromophenyl)-5-[4-(2,4-Dichlorophenylmethoxy)-3-methoxyphenyl]-4,5-dihydropyrazoline-1-carbothioamide C₂₄H₂₁BrCl₂N₂O₂S Dihydropyrazoline core with halogenated aryl groups 550.31 Antifungal/antibacterial activity
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide C₁₅H₁₂N₆S₂ Benzimidazole-thioether (C4), hydrazine-thiocarbamide 348.43 Chelating agent; antitumor potential
4-Hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2λ⁶,1-benzothiazine-3-carbothioamide C₁₆H₁₅N₂O₃S₂ Benzothiazine core; -CH₃ (N, C4) 371.43 Medicinal use (unspecified)

Key Observations :

  • Steric Bulk: The 4-(4-ethoxyphenoxy) substituent introduces significant steric hindrance, likely reducing solubility in polar solvents but improving stability in lipid-rich environments. Heterocyclic Modifications: Compounds with fused rings (e.g., benzimidazole or benzothiazine ) exhibit higher molecular weights and expanded π-systems, which may enhance binding to biological targets.

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